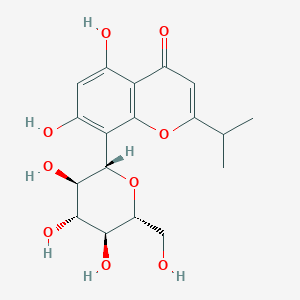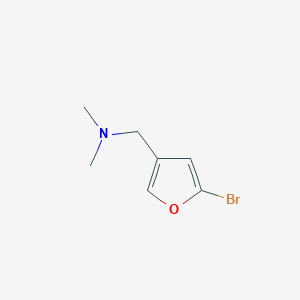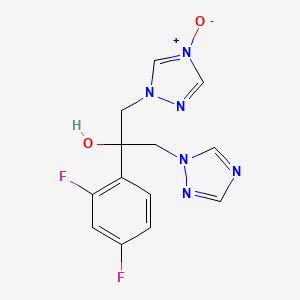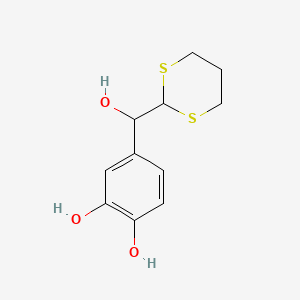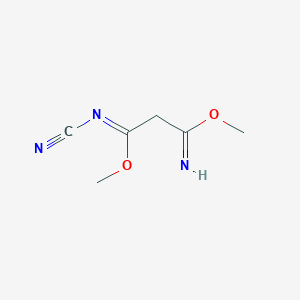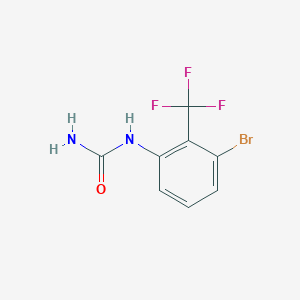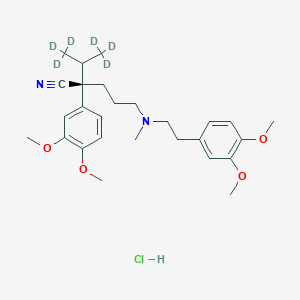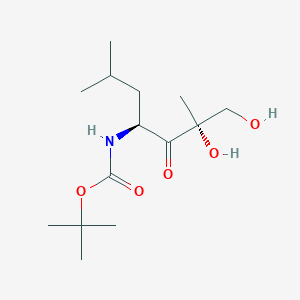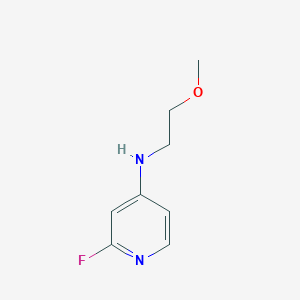![molecular formula C15H22ClNO B13434672 [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride CAS No. 16160-12-6](/img/structure/B13434672.png)
[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride is a complex organic compound with a unique structure that combines a cyclohexene ring with a hydroxyphenyl group and a dimethylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride typically involves multiple steps. One common method starts with the cyclohexene ring, which is functionalized with a hydroxyphenyl group through a Friedel-Crafts alkylation reaction. The resulting intermediate is then reacted with N,N-dimethylmethanamine under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The dimethylmethanamine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted amine compounds, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors are of interest for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may act on specific molecular targets, offering possibilities for developing new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohexene derivatives with hydroxyphenyl and amine groups, such as:
- [2-(4-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride
- [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-diethylmethanamine Hydrochloride
Uniqueness
What sets [2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
16160-12-6 |
|---|---|
Fórmula molecular |
C15H22ClNO |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
3-[2-[(dimethylamino)methyl]cyclohexen-1-yl]phenol;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12;/h5,7-8,10,17H,3-4,6,9,11H2,1-2H3;1H |
Clave InChI |
KYPCGYBEOJWBPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)

